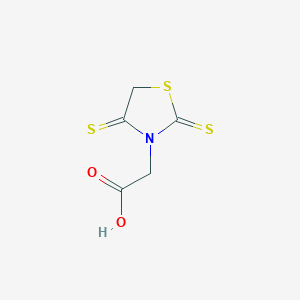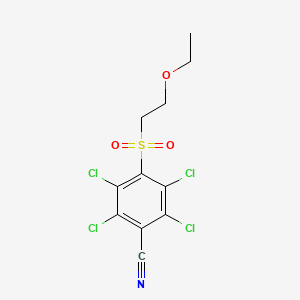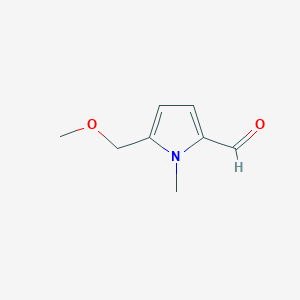
3-Thiazolidineacetic acid, 2,4-dithioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiazolidineacetic acid, 2,4-dithioxo- is a heterocyclic compound with the molecular formula C5H5NO2S3. It is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidineacetic acid, 2,4-dithioxo- typically involves the reaction of thiazolidine derivatives with acetic acid under controlled conditions. One common method includes the use of thiazolidine-2,4-dione as a starting material, which is then reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-Thiazolidineacetic acid, 2,4-dithioxo- often involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
3-Thiazolidineacetic acid, 2,4-dithioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
3-Thiazolidineacetic acid, 2,4-dithioxo- has been extensively studied for its applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has indicated its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Thiazolidineacetic acid, 2,4-dithioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: A structurally related compound with similar chemical properties.
Thiazolidine-4-carboxylic acid: Another thiazolidine derivative with distinct biological activities.
2-Thiazolidinethione: A compound with a thiazolidine ring and sulfur atom, used in different applications.
Uniqueness
3-Thiazolidineacetic acid, 2,4-dithioxo- stands out due to its unique combination of sulfur and nitrogen atoms in the ring structure, which imparts specific chemical reactivity and biological activity.
Propiedades
Número CAS |
60708-79-4 |
|---|---|
Fórmula molecular |
C5H5NO2S3 |
Peso molecular |
207.3 g/mol |
Nombre IUPAC |
2-[2,4-bis(sulfanylidene)-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C5H5NO2S3/c7-4(8)1-6-3(9)2-11-5(6)10/h1-2H2,(H,7,8) |
Clave InChI |
VBHFGNWBDRHYNC-UHFFFAOYSA-N |
SMILES canónico |
C1C(=S)N(C(=S)S1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954641.png)









